4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a structurally complex heterocyclic compound featuring three key components:
- A 1,2-benzoxazole ring, a fused heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in drug candidates.
- An azetidine (4-membered nitrogen-containing ring) linked to the benzoxazole via an acetyl group. Azetidines are valued for their conformational rigidity and bioavailability.
- A pyridine-2-carboxamide moiety, which provides hydrogen-bonding capabilities and influences target selectivity.
Properties
IUPAC Name |
4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-18(24)15-7-11(5-6-20-15)25-12-9-22(10-12)17(23)8-14-13-3-1-2-4-16(13)26-21-14/h1-7,12H,8-10H2,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNHQPYPXHRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects.
Mode of Action
It is likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This can result in changes to the biochemical processes in which these targets are involved.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially influencing processes such as signal transduction, gene expression, and metabolic regulation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its ability to interact with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its benzoxazole-azetidine-pyridine carboxamide triad. Below is a comparative analysis with structurally related analogs, highlighting key differences in substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Biological Activity | Source |
|---|---|---|---|---|
| 4-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide | Benzoxazole + azetidine + pyridine carboxamide | Acetyl linker, ether bond | Potential enzyme inhibition (hypothesized) | Target compound |
| 4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide | Pyrimidine + azetidine + pyridine carboxamide | Cyclobutyl group, pyrimidine ring | Antimicrobial activity (demonstrated) | |
| 4-({1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide | Pyrazole sulfonyl + azetidine + pyridine carboxamide | Sulfonyl group, trimethylpyrazole | Kinase inhibition (theorized) | |
| 1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide | Oxadiazole + piperidine + pyridine | Fluorophenyl, piperidine ethyl | Unspecified, but oxadiazoles often show anti-inflammatory activity | |
| N-[1-(Pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine | Pyridine carbonyl + azetidine + pyrimidine | Carbonyl linker, pyrimidine amine | Anticancer (in vitro studies) |
Key Findings:
Benzoxazole vs. Oxadiazole/Oxazole Derivatives The benzoxazole core in the target compound may confer greater metabolic stability compared to oxadiazole-containing analogs (e.g., ), as benzoxazoles are less prone to oxidative degradation.
Azetidine Rigidity vs. Piperidine/Pyrimidine Flexibility The azetidine ring’s rigidity in the target compound may improve target selectivity over flexible piperidine-based analogs (e.g., ), which can adopt multiple conformations and bind non-specifically .
Compounds with sulfonyl or cyclobutyl groups (e.g., ) exhibit varied solubility and bioavailability profiles, suggesting the target compound’s acetyl linker may balance lipophilicity and aqueous solubility.
Biological Activity Trends
- Azetidine-pyridine hybrids (e.g., ) are frequently investigated as kinase or protease inhibitors, implying the target compound may share similar mechanistic pathways.
- Benzoxazole-containing compounds (e.g., ) are associated with antimicrobial and anticancer activity, though specific data for the target compound remains speculative.
Uniqueness of the Target Compound:
The fusion of benzoxazole (electron-deficient aromatic system) with azetidine (strain-driven reactivity) and pyridine carboxamide (hydrogen-bonding motif) creates a multifunctional scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
